

Spectroscopic Profile of 4-(2-Aminoethyl)morpholine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-(2-Aminoethyl)morpholine

Cat. No.: B049859

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **4-(2-Aminoethyl)morpholine** (CAS No: 2038-03-1), a key building block in medicinal chemistry and materials science. This document presents an in-depth analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, complete with experimental protocols and data interpretation.

Core Spectroscopic Data

The following sections summarize the key spectroscopic data for **4-(2-Aminoethyl)morpholine**, presented in a clear and structured format for easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of **4-(2-Aminoethyl)morpholine**. The data below was obtained from spectra recorded in both deuterated chloroform (CDCl_3) and deuterium oxide (D_2O).

^1H NMR Data

Chemical Shift (ppm)	Multiplicity	Assignment (in CDCl ₃)[1]	Assignment (in D ₂ O)[2]
3.71	t	-O-CH ₂ -	3.76
2.78	t	-N(morpholine)-CH ₂ -	3.15
2.45	t	-CH ₂ -N(amino)	2.71
2.42	t	-N(amino)-CH ₂ -	2.60
1.37	s (broad)	-NH ₂	N/A (exchanged)

¹³C NMR Data

Chemical Shift (ppm)	Assignment (in D ₂ O)[2]
68.89	-O-CH ₂ -
56.97	-N(morpholine)-CH ₂ -
55.19	-CH ₂ -N(amino)
38.37	-N(amino)-CH ₂ -

Infrared (IR) Spectroscopy

The IR spectrum of **4-(2-Aminoethyl)morpholine** reveals characteristic vibrational modes of its functional groups.

Wavenumber (cm ⁻¹)	Intensity	Assignment
3350-3450	Medium, Sharp (doublet)	N-H stretch (primary amine)
2800-3000	Strong	C-H stretch (aliphatic)
1580-1650	Medium	N-H bend (primary amine)
1115	Strong	C-O-C stretch (ether)
1020-1250	Medium	C-N stretch (aliphatic amine)

Mass Spectrometry (MS)

Mass spectrometry data provides information on the molecular weight and fragmentation pattern of the molecule.

m/z	Relative Intensity (%)	Assignment
130	Variable	$[M]^+$ (Molecular Ion)
100	100	$[M - CH_2NH_2]^+$
70	Variable	$[M - C_4H_8NO]^+$
56	Variable	$[C_3H_6N]^+$
30	Variable	$[CH_4N]^+$

Experimental Protocols

The following are generalized yet detailed protocols for obtaining the spectroscopic data presented above.

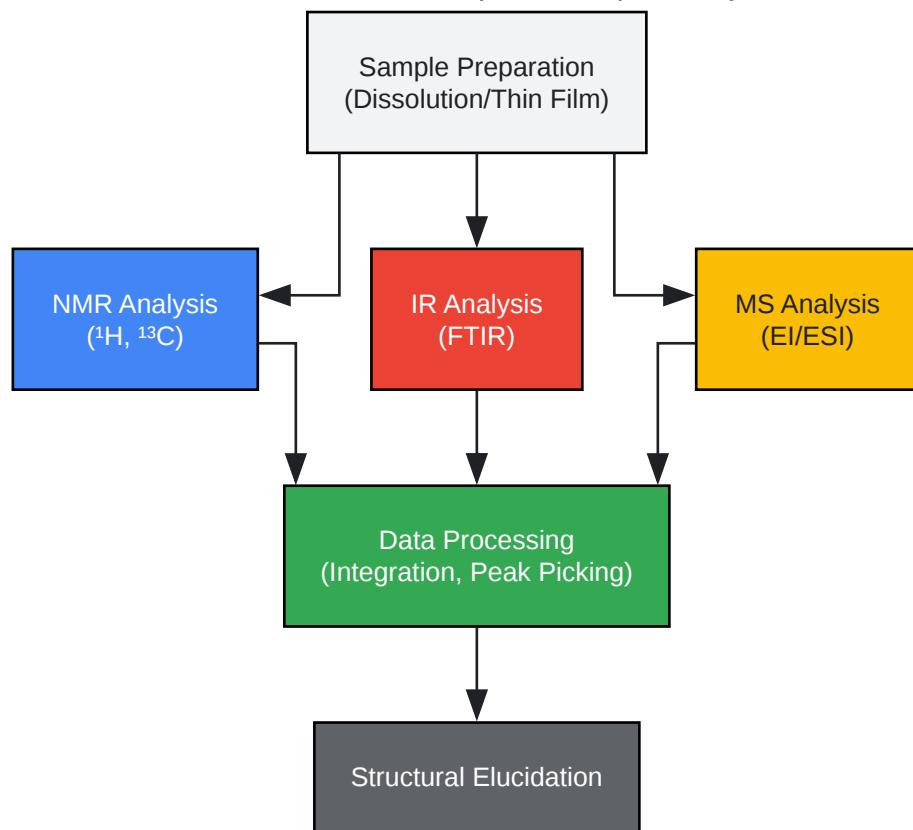
NMR Spectroscopy

- Sample Preparation:
 - For 1H NMR, dissolve 5-10 mg of **4-(2-Aminoethyl)morpholine** in approximately 0.7 mL of deuterated solvent (e.g., $CDCl_3$ or D_2O).
 - For ^{13}C NMR, a higher concentration of 20-50 mg in the same amount of solvent is recommended.
 - Transfer the solution to a standard 5 mm NMR tube.
- Instrumental Analysis:
 - Acquire spectra on a 400 MHz (or higher) NMR spectrometer.[\[2\]](#)
 - For 1H NMR, acquire at least 16 scans. For ^{13}C NMR, a significantly larger number of scans (e.g., 1024 or more) is typically required.

- Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

Infrared (IR) Spectroscopy

- Sample Preparation:
 - For a neat liquid sample, a drop of **4-(2-Aminoethyl)morpholine** can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.
 - Alternatively, a solution can be prepared by dissolving the sample in a suitable solvent (e.g., CCl₄) and placing it in a solution cell.
- Instrumental Analysis:
 - Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.
 - Typically, 16 to 32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio over the range of 4000-400 cm⁻¹.


Mass Spectrometry (MS)

- Sample Preparation:
 - Prepare a dilute solution of **4-(2-Aminoethyl)morpholine** (approximately 1 mg/mL) in a volatile solvent such as methanol or acetonitrile.
- Instrumental Analysis:
 - Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
 - Acquire the mass spectrum over a mass-to-charge (m/z) range of approximately 20-200 amu.

Data Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like **4-(2-Aminoethyl)morpholine**.

General Workflow for Spectroscopic Analysis

[Click to download full resolution via product page](#)

Caption: A flowchart illustrating the general workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-(2-Aminoethyl)morpholine(2038-03-1) 1H NMR spectrum [chemicalbook.com]
- 2. bmse000154 4-(2-Aminoethyl)morpholine at BMRB [bmrbi.io]
- To cite this document: BenchChem. [Spectroscopic Profile of 4-(2-Aminoethyl)morpholine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b049859#spectroscopic-data-nmr-ir-ms-of-4-2-aminoethyl-morpholine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com